molecular formula C26H31NO B8657251 4-(octyloxy)-N,N-diphenylaniline CAS No. 374630-28-1

4-(octyloxy)-N,N-diphenylaniline

Cat. No.: B8657251
CAS No.: 374630-28-1
M. Wt: 373.5 g/mol
InChI Key: VCVQPPYJWHKCFR-UHFFFAOYSA-N
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Description

4-(octyloxy)-N,N-diphenylaniline is a useful research compound. Its molecular formula is C26H31NO and its molecular weight is 373.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

374630-28-1

Molecular Formula

C26H31NO

Molecular Weight

373.5 g/mol

IUPAC Name

4-octoxy-N,N-diphenylaniline

InChI

InChI=1S/C26H31NO/c1-2-3-4-5-6-13-22-28-26-20-18-25(19-21-26)27(23-14-9-7-10-15-23)24-16-11-8-12-17-24/h7-12,14-21H,2-6,13,22H2,1H3

InChI Key

VCVQPPYJWHKCFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Adding diphenylamine (3.36 g, 20 mmol), 1-iodine-4-octyloxy benzene (18.9 g, 98.4 mmol), phenanthroline.H2O (0.2 g), cuprous chloride (0.2 g) and potassium hydroxide (3.36 g, 60 mmol) into toluene (50 mL), mixing at temperature of 100° C. Refluxing for 36 hours and cooling to room temperature, evaporation to eliminate solvent, washing by dilute hydrochloric acid and water for three times, then chloroform extraction. After that, combining organic phase and washing by diluted NaCl solution and water for two times, and then drying by anhydrous magnesium sulfate and filtering, evaporating the solvent, using petroleum ether/dichloromethane (8:1, v/v) as eluent to elutriate the remainder, separating by silica gel column chromatography to obtain a colorless oily liquid, the yield was 65%.
Quantity
3.36 g
Type
reactant
Reaction Step One
[Compound]
Name
1-iodine 4-octyloxy benzene
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
3.36 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

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